5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole
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Overview
Description
5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heteroatoms in its structure makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring is usually introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic center on the oxadiazole precursor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and ultimately exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole-3-carboxamides, which also exhibit diverse biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxamides, known for their pharmacological properties.
Oxazole Derivatives: Compounds containing oxazole rings, such as 2,5-dimethyl-1,3,4-oxadiazole, which are studied for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of 5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole lies in its multi-heterocyclic structure, which combines the properties of oxadiazole, piperidine, and oxazole rings.
Properties
IUPAC Name |
5-[4-methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-22-17(5-7-21(8-6-17)12-14-4-11-24-19-14)16-18-15(20-25-16)13-2-9-23-10-3-13/h4,11,13H,2-3,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIVNAVXSISHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)CC2=NOC=C2)C3=NC(=NO3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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